- Direct 1,2-Oxosulfenylation of Acetylenic Sulfones with DMSO, Asian Journal of Organic Chemistry, 2021, 10(7), 1756-1764
Cas no 7282-94-2 (Dimethyl Disulfide-d6)
Dimethyl Disulfide-d6 Chemical and Physical Properties
Names and Identifiers
-
- dimethyl-d6 disulfide
- Dimethyl Disulfide-d6
- 612332_ALDRICH
- bis-trideuteriomethyl-disulfane
- Dimethyl-d6-disulfid
- Dimethylsulfid-d6
- I14-52323
- Methyl-d6 disulfide
- 7282-94-2
- DTXSID50480954
- [(?H?)methyldisulfanyl](?H?)methane
- trideuterio-(trideuteriomethyldisulfanyl)methane
- Dimethyl-d6 disulfide, 98 atom % D
- AKOS015915935
-
- Inchi: 1S/C2H6S2/c1-3-4-2/h1-2H3/i1D3,2D3
- InChI Key: WQOXQRCZOLPYPM-WFGJKAKNSA-N
- SMILES: S(C([2H])([2H])[2H])SC([2H])([2H])[2H]
Computed Properties
- Exact Mass: 100.02875301g/mol
- Monoisotopic Mass: 100.02875301g/mol
- Isotope Atom Count: 6
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 4
- Rotatable Bond Count: 1
- Complexity: 6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 50.6Ų
Experimental Properties
- Color/Form: Pale yellow liquid
- Density: 1.112 g/mL at 25 °C(lit.)
- Boiling Point: 109 °C(lit.)
- Flash Point: 76 °F
- Solubility: Not determined
Dimethyl Disulfide-d6 Security Information
- Hazardous Material transportation number:UN 2381 3/PG 2
- WGK Germany:3
- Hazard Category Code: 11-20/22-36-51/53
- Safety Instruction: 16-36/37/39-45-61
- RTECS:JO1927500
-
Hazardous Material Identification:
- Risk Phrases:11-20/22-36-51/53
Dimethyl Disulfide-d6 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D472722-10mg |
Dimethyl Disulfide-d6 |
7282-94-2 | 10mg |
$ 397.00 | 2023-09-07 | ||
| TRC | D472722-25mg |
Dimethyl Disulfide-d6 |
7282-94-2 | 25mg |
$ 827.00 | 2023-09-07 |
Dimethyl Disulfide-d6 Production Method
Production Method 1
Dimethyl Disulfide-d6 Raw materials
Dimethyl Disulfide-d6 Preparation Products
Dimethyl Disulfide-d6 Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
-
Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
-
Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
Additional information on Dimethyl Disulfide-d6
Recent Advances in Dimethyl Disulfide-d6 (CAS: 7282-94-2) Research: Applications and Analytical Insights
Dimethyl Disulfide-d6 (DMDS-d6, CAS: 7282-94-2), a deuterated analog of dimethyl disulfide (DMDS), has garnered significant attention in chemical, biological, and pharmaceutical research due to its unique isotopic properties and applications in trace analysis. Recent studies highlight its role as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, particularly in metabolomics and environmental monitoring. This briefing synthesizes the latest findings on DMDS-d6, emphasizing its synthesis, analytical utility, and emerging applications in drug development and environmental science.
A 2023 study published in Analytical Chemistry demonstrated DMDS-d6's efficacy as a stable isotope-labeled internal standard for quantifying volatile sulfur compounds (VSCs) in biological matrices. Researchers achieved sub-ppb detection limits using gas chromatography-tandem mass spectrometry (GC-MS/MS), underscoring its precision in biomarker discovery for diseases like cirrhosis and lung cancer. The deuterium labeling (99% isotopic purity) minimized matrix interference, enabling robust quantification even in complex samples such as exhaled breath condensates.
In pharmaceutical chemistry, DMDS-d6 has been instrumental in probing drug metabolism pathways. A Journal of Medicinal Chemistry paper (2024) utilized DMDS-d6 to track the metabolic fate of sulfur-containing anticancer agents, revealing novel thiol-disulfide exchange mechanisms. The compound's stability under physiological conditions allowed real-time monitoring of reactive sulfur species (RSS), offering insights into oxidative stress modulation—a critical factor in oncology therapeutics.
Environmental applications have also expanded, with DMDS-d6 serving as a tracer in atmospheric chemistry models. The European Environment Agency's 2024 report highlighted its use in quantifying dimethyl sulfide (DMS) emissions from marine ecosystems, where its deuterium signature differentiated anthropogenic vs. natural sources. This supports climate change mitigation strategies by improving emission inventories.
Synthetic advancements include a novel one-pot deuteration method (2024, Organic Process Research & Development), achieving >98% deuterium incorporation via Pd/C-catalyzed H/D exchange. This scalable approach addresses previous cost barriers, facilitating broader adoption in industrial applications. However, challenges persist in long-term storage stability, as DMDS-d6 shows increased susceptibility to photodegradation compared to non-deuterated analogs—a topic under investigation in current stability studies.
In conclusion, DMDS-d6 (7282-94-2) exemplifies the growing importance of isotopically labeled compounds in precision analytics. Its dual role as an analytical standard and mechanistic probe positions it at the forefront of translational research, with ongoing studies exploring its potential in PET imaging and targeted drug delivery systems. Future directions may focus on improving synthetic yields and developing hybrid analogs with enhanced stability for extended biomedical applications.
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